molecular formula C8H17N B085860 1-Cyclopentylpropan-2-amine CAS No. 105-23-7

1-Cyclopentylpropan-2-amine

Cat. No.: B085860
CAS No.: 105-23-7
M. Wt: 127.23 g/mol
InChI Key: JEJKKTYNUKTPTJ-UHFFFAOYSA-N
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Description

1-Cyclopentylpropan-2-amine is an organic compound with the molecular formula C8H17N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropan-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with haloalkanes. For instance, cyclopentylmethyl bromide can react with ammonia under nucleophilic substitution conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopentylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentylpropan-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can interact with other biomolecules. Additionally, it may bind to specific receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentylpropan-2-amine is unique due to its specific cyclopentyl and propylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific structural features are required .

Properties

IUPAC Name

1-cyclopentylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)6-8-4-2-3-5-8/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJKKTYNUKTPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306640
Record name α-Methylcyclopentaneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-23-7
Record name α-Methylcyclopentaneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocyclamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-Methylcyclopentaneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCYCLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY4LH10D2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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